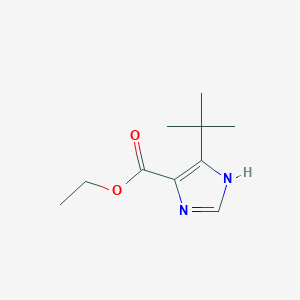

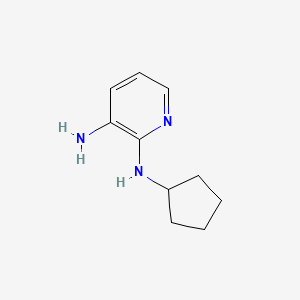

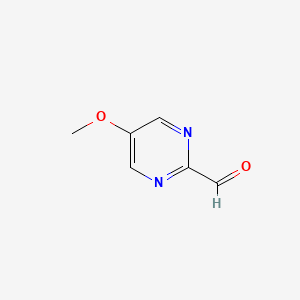

(2,6-Dimethylpyridin-3-yl)methanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(2,6-Dimethylpyridin-3-yl)methanamine” is a chemical compound with the CAS Number: 672325-49-4 . It has a molecular weight of 136.2 and its IUPAC name is (2,6-dimethyl-3-pyridinyl)methanamine .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, novel metal complexes of N-(pyridin-2-ylmethylene)methanamine (L1), obtained as Schiff base by the condensation reaction of 2-pyridinecarboxaldehyde with methylamine, and isothiocyanate were synthesized .

Molecular Structure Analysis

The InChI code of “(2,6-Dimethylpyridin-3-yl)methanamine” is 1S/C8H12N2/c1-6-3-4-8(5-9)7(2)10-6/h3-4H,5,9H2,1-2H3 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(2,6-Dimethylpyridin-3-yl)methanamine” include a molecular weight of 136.2 . Other specific properties such as density, boiling point, and vapor pressure were not found in the search results.

科学的研究の応用

Synthesis and Chemical Characterization

- A study describes the synthesis of a novel 1,3-Dithiolane Compound, which includes a process involving 2,6-Dimethylpyridin-3-yl)methanamine. The compound's structure was confirmed through NMR and X-ray diffractions (Zhai Zhi-we, 2014).

Anticonvulsant Activity

- Schiff bases of 3-aminomethyl pyridine, including (2,6-Dimethylpyridin-3-yl)methanamine derivatives, have been synthesized and screened for anticonvulsant activity. Some compounds showed remarkable protection over clinically used drugs (S. Pandey & R. Srivastava, 2011).

Photochemistry in Polymerization

- Research on photochemically mediated atom transfer radical polymerization (ATRP) included (2,6-Dimethylpyridin-3-yl)methanamine as part of the study to understand the significance of photochemical processes in ATRP reactions (Thomas G Ribelli et al., 2014).

Anticancer Activity

- New palladium (Pd)II and platinum (Pt)II complexes based on Schiff base ligands, including (2,6-Dimethylpyridin-3-yl)methanamine, demonstrated significant anticancer activity against various human cancerous cell lines (S. Mbugua et al., 2020).

Catalysts for Hydroxylation of Alkanes

- Diiron(III) complexes of tridentate 3N ligands, including (2,6-Dimethylpyridin-3-yl)methanamine, have been studied as catalysts for selective hydroxylation of alkanes, showing good alcohol selectivity and bond selectivity (M. Sankaralingam & M. Palaniandavar, 2014).

Surface-Catalyzed Reactions in Gases

- A study investigated the surface-catalyzed reaction between 2,2-dimethylpropanal and methanamine, exploring processes that may be common to related reactions in biological systems (L. Mascavage et al., 2006).

特性

IUPAC Name |

(2,6-dimethylpyridin-3-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-6-3-4-8(5-9)7(2)10-6/h3-4H,5,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORQSZTXFIAHDNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)CN)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,6-Dimethylpyridin-3-yl)methanamine | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![({[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)acetic acid](/img/structure/B1321148.png)

![1'-Methyl-[1,4'-bipiperidine]-4-carboxylic acid hydrate(2:3)](/img/structure/B1321159.png)

![2-{[(4-Methoxyphenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1321163.png)

![3-[(4-Benzylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B1321170.png)

![5-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321192.png)